

"7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1346190

[Get Quote](#)

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. The quinoxalinone scaffold is a significant pharmacophore known for a wide range of biological activities.

Physicochemical Properties

While extensive experimental data for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** is not widely published, a summary of its fundamental and computed properties has been compiled from available chemical databases. These properties are crucial for its handling, characterization, and application in research settings.

Property	Value	Source
CAS Number	1016878-52-6	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[1] [2]
Molecular Weight	227.06 g/mol	[1] [2]
Monoisotopic Mass	225.97418 g/mol	[1]
Canonical SMILES	C1C(=O)NC2=C(N1)C=CC(=C2)Br	[1]
InChI Key	ZITQQDFTRWZLSH-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	41.1 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Complexity	198	[1]

Note: The majority of the data presented is computationally predicted and should be confirmed through experimental validation.

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** are not readily available in the public domain. Chemical databases indicate that predicted ¹³C and ¹H NMR spectra exist, but the raw data is not provided.[\[1\]](#) Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound to confirm its structure and purity.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be

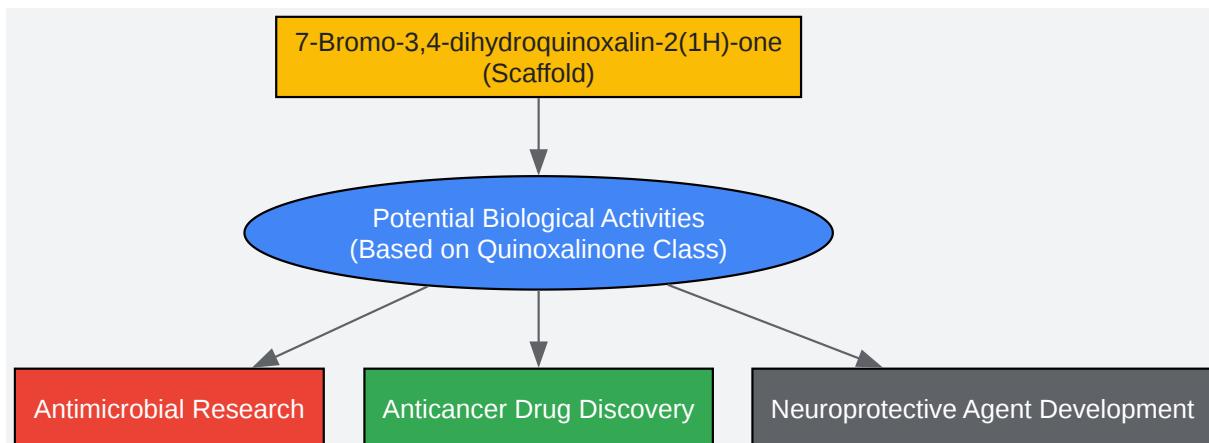
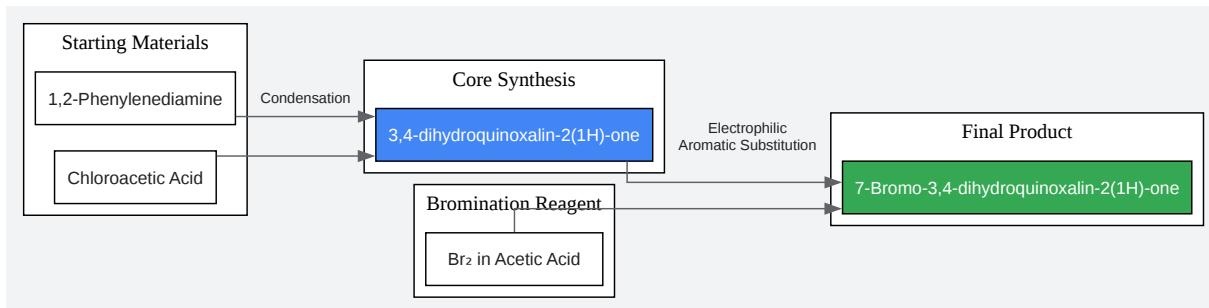
inferred from established methods for creating the 3,4-dihydroquinoxalin-2(1H)-one core and the subsequent bromination of similar aromatic systems.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one structure is typically synthesized via the condensation of a 1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetic acid or its derivatives.[\[3\]](#)

Protocol for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Precursor):

- A mixture of 1,2-phenylenediamine and chloroacetic acid in an aqueous solution is refluxed for one hour.
- Upon cooling, the crude product precipitates from the solution.
- The solid is collected by filtration under reduced pressure and dried thoroughly to yield the 3,4-dihydroquinoxalin-2(1H)-one core.[\[3\]](#)



Bromination

The introduction of the bromine atom at the 7-position can likely be achieved through electrophilic aromatic substitution. A relevant protocol for the bromination of the related quinoxalin-2(1H)-one suggests the use of bromine in acetic acid.

Proposed Protocol for Bromination:

- Dissolve the 3,4-dihydroquinoxalin-2(1H)-one precursor in glacial acetic acid.
- Slowly add a solution of elemental bromine (Br_2) in acetic acid to the reaction mixture.
- Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow the reaction to proceed to completion.[\[4\]](#)
- Pour the reaction mixture into ice water to precipitate the brominated product.
- Collect the precipitate by filtration and dry to afford the target compound, **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one**.

Purification of the final product would typically be achieved through recrystallization or column chromatography.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. appretech.com [appretech.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-bromoquinoxalin-2(1H)-one | 82031-32-1 [chemicalbook.com]
- 5. Buy 7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one [smolecule.com]
- To cite this document: BenchChem. ["7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346190#7-bromo-3-4-dihydroquinoxalin-2-1h-one-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com